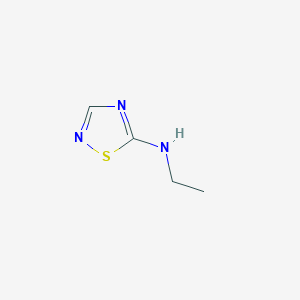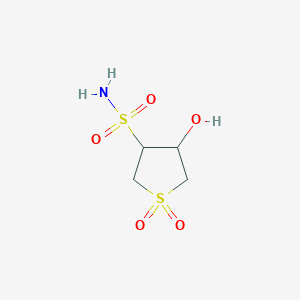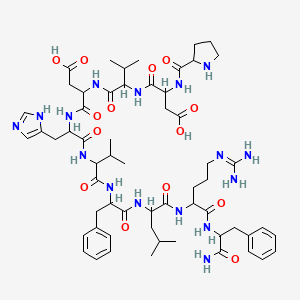![molecular formula C9H8N2OS B12111845 4-[(E)-Phenylimino]-thiazolidin-2-one CAS No. 14513-16-7](/img/structure/B12111845.png)
4-[(E)-Phenylimino]-thiazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Thiazolone, 4-(phenylamino)- is a heterocyclic compound that features a thiazolone ring with a phenylamino substituent at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Thiazolone, 4-(phenylamino)- typically involves the condensation of thiosemicarbazide with phenyl isothiocyanate, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: 2(5H)-Thiazolone, 4-(phenylamino)- can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidinones.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted thiazolones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal activities, making it a candidate for the development of new antibiotics.
Industry: Used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 2(5H)-Thiazolone, 4-(phenylamino)- is primarily attributed to its ability to interact with various molecular targets. It can inhibit the activity of enzymes such as proteases and kinases, which are involved in critical cellular processes. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Thiazolidinones: These compounds share a similar core structure but differ in the substituents attached to the ring.
Thiazoles: These compounds have a similar thiazole ring but lack the carbonyl group present in thiazolones.
Uniqueness: 2(5H)-Thiazolone, 4-(phenylamino)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenylamino group enhances its ability to interact with biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
14513-16-7 |
|---|---|
Molecular Formula |
C9H8N2OS |
Molecular Weight |
192.24 g/mol |
IUPAC Name |
4-phenylimino-1,3-thiazolidin-2-one |
InChI |
InChI=1S/C9H8N2OS/c12-9-11-8(6-13-9)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) |
InChI Key |
WJWWDONJARAUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=CC=CC=C2)NC(=O)S1 |
solubility |
>28.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-chloro-4-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12111768.png)



![2-{[(Piperidin-4-yl)oxy]methyl}quinoline](/img/structure/B12111798.png)

![2-methyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B12111813.png)

![methyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12111816.png)



![6,7-Dihydro-2H-pyrrolo[2,1-c][1,2,4]triazole-3(5H)-thione](/img/structure/B12111839.png)
